(4Z)-4-[(furan-2-yl)methylidene]-12-[(4-methoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
Description
This compound is a complex tricyclic heterocyclic molecule featuring a fused furan ring, a methoxyphenyl substituent, and a conjugated α,β-unsaturated ketone system. The 3,10-dioxa-12-azatricyclo framework indicates structural rigidity, which may enhance binding specificity to biological targets.
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-8-[(4-methoxyphenyl)methyl]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-26-16-6-4-15(5-7-16)12-24-13-19-20(28-14-24)9-8-18-22(25)21(29-23(18)19)11-17-3-2-10-27-17/h2-11H,12-14H2,1H3/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXUPPFXJPFWDO-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CC=CO5)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CO5)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Computational and Experimental Comparison Methods
- SimilarityLab : This tool identifies commercially available analogs by comparing topological descriptors (e.g., atom pairs, pharmacophore features). For the target compound, analogs with ≥70% similarity include tricyclic lactones with substituted furans or methoxyphenyl groups .
- CANDO platform : Unlike traditional SAR/QSAR, this method predicts functional similarity via proteomic interaction signatures. The target compound’s proteomic profile may overlap with antifungal azatricyclics due to shared furan-methoxyphenyl motifs .
- Graph-based algorithms : Maximal common subgraph (MCS) analysis reveals that the compound shares a 6-membered lactone core with 11-hydroxy-11-methyl-4-(propan-2-ylidene)-3,12-dioxatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one (FDB019218), but diverges in substituent placement and ring saturation .
Data Tables
Table 1: Key Structural and Functional Comparisons
Table 2: Computational Similarity Metrics (Target vs. Analogs)
Research Findings and Gaps
- Synthetic challenges : The target compound’s Z-configuration and tricyclic core require precise stereochemical control, as seen in azadiene cycloadditions .
- Activity prediction : QSAR models () are less reliable here due to the lack of a congeneric dataset. Proteomic interaction mapping (CANDO) offers a multitarget alternative .
- Unanswered questions : The impact of the furan-methylidene group on metabolic stability and the role of the 4-methoxyphenyl moiety in target selectivity remain unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
